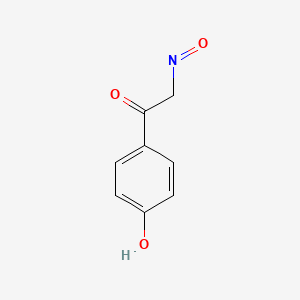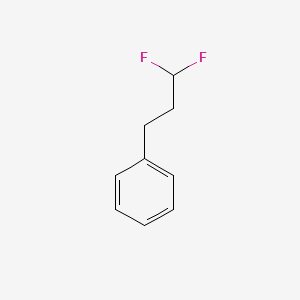
5-Oxopentane-1,1-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxopentane-1,1-diyl diacetate is an organic compound with the molecular formula C9H14O5. It is a diester derivative of 5-oxopentane, where two acetate groups are attached to the 1,1-diyl positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxopentane-1,1-diyl diacetate typically involves the acetylation of 5-oxopentane-1,2,5-triol. One common method includes the use of vinyl acetate and Candida antarctica lipase B (Novozym 435) in tetrahydrofuran (THF) at 25°C. This reaction selectively acetylates the primary alcohols at the C-1 and C-5 positions over the secondary alcohol at the C-2 position .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxopentane-1,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dichromic acid is commonly used for the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like methanol in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is 5-hydroxy-4-oxopentyl acetate.
Substitution: Various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
5-Oxopentane-1,1-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-oxopentane-1,1-diyl diacetate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The pathways involved may include the regulation of metabolic processes and the modulation of enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxopentane-1,5-diyl diacetate: Similar in structure but with different positional isomerism.
5-Hydroxy-4-oxopentyl acetate: A reduction product of 5-oxopentane-1,1-diyl diacetate.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct reactivity and interaction with biological molecules. Its selective acetylation and the ability to undergo various chemical transformations make it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
142564-05-4 |
|---|---|
Formule moléculaire |
C9H14O5 |
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
(1-acetyloxy-5-oxopentyl) acetate |
InChI |
InChI=1S/C9H14O5/c1-7(11)13-9(14-8(2)12)5-3-4-6-10/h6,9H,3-5H2,1-2H3 |
Clé InChI |
QREFRHPMXADUMB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(CCCC=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)




![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)




